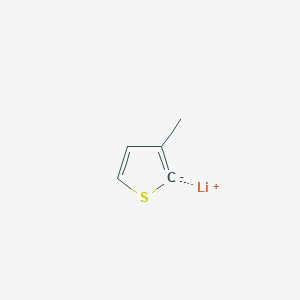

lithium;3-methyl-2H-thiophen-2-ide

Description

Lithium;3-methyl-2H-thiophen-2-ide is an organolithium compound comprising a lithium cation and a deprotonated 3-methylthiophene derivative. Such organolithium reagents are pivotal in synthetic chemistry due to their strong basicity and nucleophilicity, enabling applications in polymerization, pharmaceutical intermediates, and materials science. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX being historically significant for small-molecule refinement .

Properties

CAS No. |

133374-03-5 |

|---|---|

Molecular Formula |

C5H5LiS |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

lithium;3-methyl-2H-thiophen-2-ide |

InChI |

InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2-3H,1H3;/q-1;+1 |

InChI Key |

MUHRCFCGKUFLHY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=[C-]SC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methyl-2H-thiophen-2-ide can be achieved through various methods. One common method involves the reaction of 3-methyl-2H-thiophen-2-one with lithium reagents under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methyl-2H-thiophen-2-ide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .

Scientific Research Applications

Lithium;3-methyl-2H-thiophen-2-ide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of lithium;3-methyl-2H-thiophen-2-ide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Lithium Salts

Lithium salts vary widely in reactivity and applications. For instance:

- Lithium carbonate and hydroxide dominate industrial applications (e.g., EU trade data highlights their prominence in battery production) . In contrast, this compound is likely niche, serving as a specialized reagent due to its ionic interaction with aromatic systems.

- Thermal stability: Lithium carbonate’s high stability suits high-temperature processes, whereas organolithium compounds like the thiophen-2-ide may require low-temperature handling to prevent decomposition.

Comparison with Thiophene Derivatives

The structural and functional differences between this compound and neutral thiophene derivatives are significant:

- 3-Methyl-2-thiophenecarboxaldehyde (NIST data) is electrophilic, participating in condensation reactions . The lithium salt, however, acts as a strong base, enabling deprotonation or nucleophilic attack in synthetic pathways.

- Pharmaceutical relevance : Thiophene-based acids (e.g., 2-(thiophen-2-yl)acetic acid) show bioactivity as mPGES-1 inhibitors , suggesting that lithium thiophen-2-ide derivatives could serve as precursors for bioactive molecules.

Comparison with Other Organolithium Reagents

Organolithium reagents like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) share similarities but differ in steric and electronic properties:

| Compound | Basicity | Steric Hindrance | Common Use |

|---|---|---|---|

| LDA | Very high | High | Deprotonation |

| LiHMDS | High | Moderate | Silylation reactions |

| This compound | Moderate* | Low* | Aromatic functionalization |

- The thiophen-2-ide’s conjugated aromatic system may reduce its basicity compared to LDA but enhance selectivity in aromatic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.